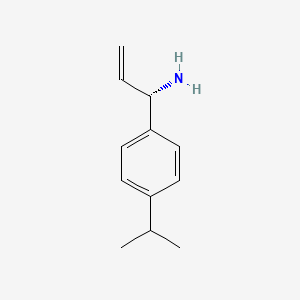
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of amines. It features a phenyl ring substituted with an isopropyl group and an amine group attached to a prop-2-en-1-amine chain. This compound is of interest in various fields of chemistry and biology due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and allylamine.
Reaction Conditions: The key steps may include condensation reactions, reduction, and purification processes. For example, a common synthetic route might involve the condensation of 4-isopropylbenzaldehyde with allylamine under acidic or basic conditions, followed by reduction to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity. Catalysts and solvents may be used to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials science.
Wirkmechanismus
The mechanism of action of (1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(4-Methylphenyl)prop-2-EN-1-amine: Similar structure with a methyl group instead of an isopropyl group.
(1S)-1-(4-Ethylphenyl)prop-2-EN-1-amine: Similar structure with an ethyl group instead of an isopropyl group.
(1S)-1-(4-Tert-butylphenyl)prop-2-EN-1-amine: Similar structure with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The isopropyl group may impart steric effects and hydrophobic interactions that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(1S)-1-(4-propan-2-ylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h4-9,12H,1,13H2,2-3H3/t12-/m0/s1 |
InChI-Schlüssel |
FPHUTPRIFFNXNE-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)[C@H](C=C)N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


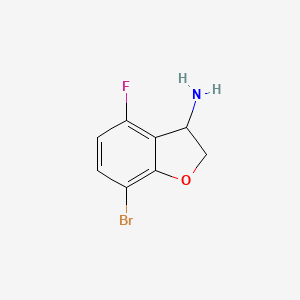
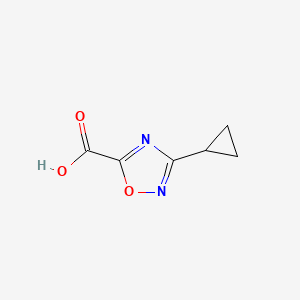
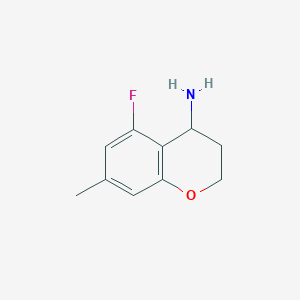
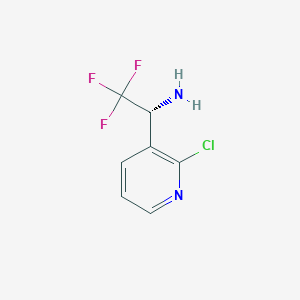
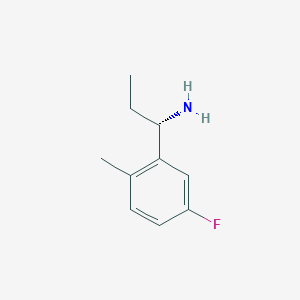
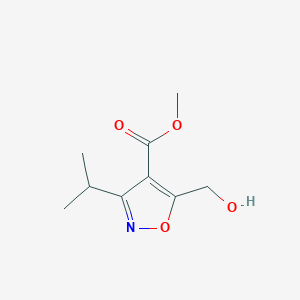


![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
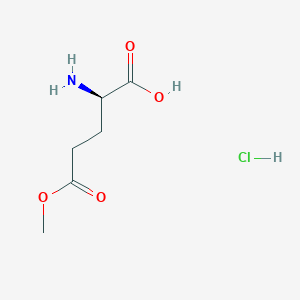
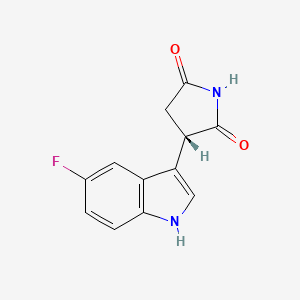
![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
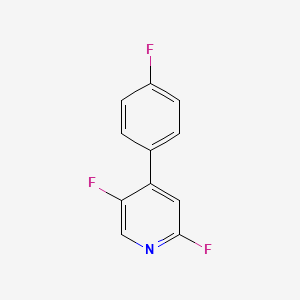
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)
